1-[3-[[2-[3-(Benzenesulfonamido)phenyl]-2-hydroxyethyl]amino]-3-methylbutyl]indole-5-carboxylic acid
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Overview
Description
BI-2800 is a highly potent beta-3 adrenergic receptor agonist. It selectively activates the beta-3 adrenergic receptor, which is predominantly expressed on the cell surface of adipocytes and smooth muscle cells, particularly in the detrusor muscle of the bladder wall . This compound has shown significant potential in stimulating lipolysis in human adipocytes .
Preparation Methods
The synthetic routes and reaction conditions for BI-2800 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for BI-2800 are designed to ensure high purity and yield, often involving advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
BI-2800 undergoes various types of chemical reactions, including:
Oxidation: BI-2800 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: BI-2800 can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BI-2800 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study beta-3 adrenergic receptor agonists.
Biology: Investigated for its role in stimulating lipolysis and thermogenesis in adipocytes.
Medicine: Explored as a potential therapeutic agent for conditions like overactive bladder syndrome and metabolic disorders.
Industry: Utilized in the development of new drugs targeting beta-3 adrenergic receptors.
Mechanism of Action
BI-2800 exerts its effects by selectively activating the beta-3 adrenergic receptor. This activation leads to the stimulation of lipolysis in adipocytes, resulting in the breakdown of fats. The molecular targets involved include the beta-3 adrenergic receptor, which, when activated, triggers a cascade of intracellular signaling pathways that promote lipolysis and thermogenesis .
Comparison with Similar Compounds
BI-2800 is compared with other beta-3 adrenergic receptor agonists such as mirabegron and solabegron. While mirabegron has obtained regulatory approvals for treating overactive bladder syndrome, BI-2800 shows higher functional selectivity and longer residence times on the beta-3 adrenergic receptor . This makes BI-2800 unique in its ability to maintain continued activation of the receptor even in the presence of excess antagonists .
Similar compounds include:
Mirabegron: A beta-3 adrenergic receptor agonist used for treating overactive bladder syndrome.
Solabegron: Another beta-3 adrenergic receptor agonist with structural similarities to BI-2800.
Properties
Molecular Formula |
C28H31N3O5S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
1-[3-[[2-[3-(benzenesulfonamido)phenyl]-2-hydroxyethyl]amino]-3-methylbutyl]indole-5-carboxylic acid |
InChI |
InChI=1S/C28H31N3O5S/c1-28(2,14-16-31-15-13-20-17-22(27(33)34)11-12-25(20)31)29-19-26(32)21-7-6-8-23(18-21)30-37(35,36)24-9-4-3-5-10-24/h3-13,15,17-18,26,29-30,32H,14,16,19H2,1-2H3,(H,33,34) |
InChI Key |
ZCDOBSPXKGOBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=CC2=C1C=CC(=C2)C(=O)O)NCC(C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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